
2-Bromo-6-chlorophenylboronic acid pinacol ester
Vue d'ensemble
Description
2-Bromo-6-chlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 317.42 . This compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.Chemical Reactions Analysis
Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .Applications De Recherche Scientifique
Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission
A study by Neilson et al. (2007) showcased the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through a one-step Suzuki coupling reaction, involving intermediates like 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. These polymers exhibit high thermal stability, excellent processability, and tailored light emission, highlighting the utility of boronic ester compounds in developing advanced materials with specific optical properties (Neilson et al., 2007).
Palladium-Catalyzed Cross-Coupling Reaction
Takagi et al. (2002) conducted a study on the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This research highlights the role of pinacol ester derivatives in facilitating complex organic synthesis processes, offering a route to construct compounds with intricate molecular architectures (Takagi et al., 2002).
Alkene-1,1-Diboronic Esters from the Condensation of Triborylmethide Anions
Matteson and Tripathy (1974) explored the condensation reactions of triborylmethide ions with ketones or aldehydes, resulting in alkene-1,1-diboronic esters. These compounds serve as valuable synthetic intermediates, demonstrating the broad utility of boronic ester derivatives in organic synthesis, especially for the introduction of boron-containing groups into organic molecules (Matteson & Tripathy, 1974).
Borylation of Aryl Halides
Pandarus et al. (2014) investigated the borylation of aryl halides using a heterogeneously catalyzed process with bis(pinacolato)diboron, showcasing a selective route for accessing a diverse set of boronic acid pinacol esters. This study underlines the significance of boronic ester compounds in the development of catalytic processes for the efficient synthesis of organoboron compounds, which are crucial intermediates in organic synthesis and material science (Pandarus et al., 2014).
Long-Lived Room-Temperature Phosphorescence
Shoji et al. (2017) discovered that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens new avenues for the use of boronic ester compounds in the design of organic phosphorescent materials for optoelectronic applications, challenging the traditional understanding of the requirements for organic phosphorescence (Shoji et al., 2017).
Mécanisme D'action
Target of Action
2-Bromo-6-chlorophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic esters, including pinacol boronic esters, can undergo a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to be involved in a variety of chemical transformations, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, which may influence their bioavailability .
Result of Action
Boronic esters are known to be valuable building blocks in organic synthesis, suggesting they may have broad applications in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Orientations Futures
The future directions of research involving 2-Bromo-6-chlorophenylboronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the exploration of other transformations of boronic esters could be a valuable area of research .
Analyse Biochimique
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic esters are known to influence cell function through their interactions with various cellular processes .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
Boronic esters are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic esters are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQOZPQKJXCYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158689 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-35-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chlorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



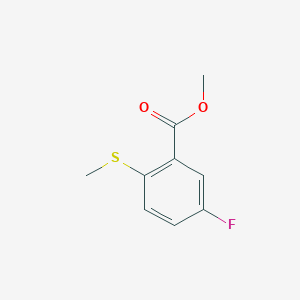
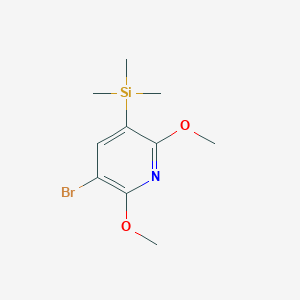

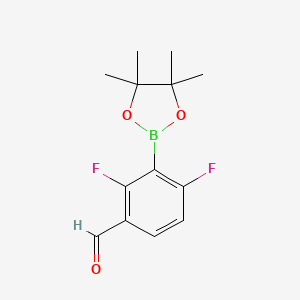
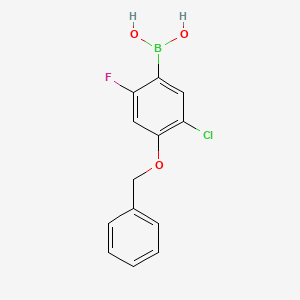



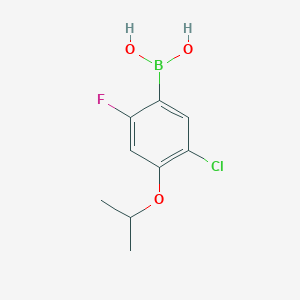

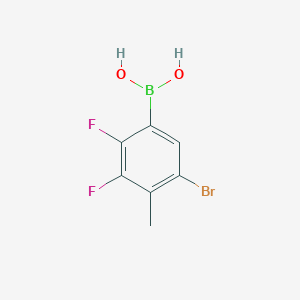


![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)